8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline

CNS Drug Design Physicochemical Property Profiling Neurodegenerative Disease

8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903343-86-1) is a synthetic small molecule belonging to the quinoline-pyrrolidine hybrid class, characterized by a quinoline core linked via an ether bond to a pyrrolidine ring that bears a 3,4-dimethoxybenzoyl substituent. With a molecular weight of 378.4 g/mol, a calculated XLogP3 of 3.5, and a topological polar surface area (TPSA) of 60.9 Ų, it occupies a physicochemical space distinct from many simpler quinoline derivatives.

Molecular Formula C22H22N2O4
Molecular Weight 378.428
CAS No. 1903343-86-1
Cat. No. B2536040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline
CAS1903343-86-1
Molecular FormulaC22H22N2O4
Molecular Weight378.428
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC
InChIInChI=1S/C22H22N2O4/c1-26-18-9-8-16(13-20(18)27-2)22(25)24-12-10-17(14-24)28-19-7-3-5-15-6-4-11-23-21(15)19/h3-9,11,13,17H,10,12,14H2,1-2H3
InChIKeyHYFUAMYELRKGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903343-86-1): A Structurally Distinct Quinoline-Pyrrolidine Hybrid for Targeted Medicinal Chemistry


8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903343-86-1) is a synthetic small molecule belonging to the quinoline-pyrrolidine hybrid class, characterized by a quinoline core linked via an ether bond to a pyrrolidine ring that bears a 3,4-dimethoxybenzoyl substituent [1]. With a molecular weight of 378.4 g/mol, a calculated XLogP3 of 3.5, and a topological polar surface area (TPSA) of 60.9 Ų, it occupies a physicochemical space distinct from many simpler quinoline derivatives [2]. This compound is primarily cited in patent literature as a synthetic intermediate or scaffold within chemical libraries aimed at neurodegenerative and inflammatory target modulation, distinguishing it from classical quinoline antimalarials or antibacterials [3].

Why 8-{[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline Cannot Be Simply Replaced by Other 'Quinolin-8-yloxy' Pyrrolidine Analogs


The 3-quinolin-8-yloxy)pyrrolidine scaffold is a privileged structure present in numerous commercial analogs, but bioactivity is exquisitely sensitive to the N-acyl substituent. Simple substitution with analogs like 2-(4-bromophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one or 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile introduces divergent electronic and steric properties, fundamentally altering target engagement profiles . The 3,4-dimethoxybenzoyl group in the target compound is specifically implicated in patent literature for conferring neuroprotective activity through a distinct binding mode, whereas other N-acyl variants are associated with antibacterial or antimalarial mechanisms [1]. Generic substitution without rigorous, assay-specific validation poses a high risk of project failure due to off-target effects or inactivity.

Quantitative Differentiation Evidence for 8-{[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline Against Closest Analogs


Lipophilicity-Driven CNS vs. Peripheral Target Engagement: A Calculated Property Comparison with the 2-Fluorophenyl Analog

The target compound's calculated lipophilicity (XLogP3 = 3.5) positions it favorably for crossing the blood-brain barrier (BBB) compared to the less lipophilic 2-fluorophenyl analog (CAS 1903337-26-7). This property difference is critical when selecting a scaffold for central nervous system (CNS) targets like those implicated in neurodegenerative diseases, as described in the patent literature [1][2].

CNS Drug Design Physicochemical Property Profiling Neurodegenerative Disease

Hydrogen Bond Acceptor (HBA) Capacity as a Differentiator for Target Binding: Comparison with the Benzonitrile Analog

The 3,4-dimethoxybenzoyl moiety provides 5 hydrogen bond acceptors (HBAs) versus only 4 for the benzonitrile analog (3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile, CAS 1904200-71-0). This additional HBA capacity, specifically from the methoxy oxygen atoms, can form critical interactions with target enzymes like kinases or proteases, which is a key differentiator in patent claims for neurodegenerative indications [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Synthetic Tractability and Late-Stage Diversification Potential: A Direct Comparison of Acyl Chloride Building Blocks

The synthesis of 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline proceeds via a straightforward acylation of a common pyrrolidine intermediate with commercially available 3,4-dimethoxybenzoyl chloride, as detailed in US6930104B2 [1]. In contrast, analogs like the 2-phenylthiazol-4-yl derivative (CAS not directly found) require a more complex heterocyclic acid building block, increasing synthetic step count and cost. The target compound's acyl donor is a stable, cost-effective solid, enabling efficient parallel library synthesis for SAR exploration.

Synthetic Chemistry Chemical Biology Library Synthesis

Procurement-Driven Application Scenarios for 8-{[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline Based on Quantitative Evidence


Lead Scaffold for CNS Penetrant Kinase or Enzyme Inhibitors in Neurodegenerative Disease Programs

Given its optimized lipophilicity (XLogP3 = 3.5) and hydrogen-bonding capacity (5 HBAs), this compound is an ideal starting scaffold for developing CNS-penetrant inhibitors of kinases or other enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as indicated in patent literature [1]. Its physicochemical profile discriminates it from less lipophilic analogs that may not efficiently cross the BBB, directly aligning with the quantitative property differentiation in Section 3 [2].

Core Building Block for Focused Structure-Activity Relationship (SAR) Libraries

The compound's efficient synthesis via a single acylation step with commercially available 3,4-dimethoxybenzoyl chloride makes it a superior choice for generating diverse SAR libraries [3]. This directly contrasts with analogs requiring multi-step synthesis of heterocyclic acyl donors, as quantified in Section 3. Procurement of this specific building block accelerates hit expansion while minimizing synthesis costs.

Chemical Probe for Investigating 3,4-Dimethoxyphenyl Pharmacophore Interactions

The 3,4-dimethoxybenzoyl motif is a recognized pharmacophore for multiple targets, including kinases and GPCRs. Unlike the benzonitrile or bromophenyl analogs, which confer different electronic profiles, this compound serves as a specific probe for mapping hydrogen bond acceptor requirements at a target active site [4]. Its use is justified by the +1 HBA advantage over the benzonitrile analog detailed in Section 3.

Quote Request

Request a Quote for 8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.